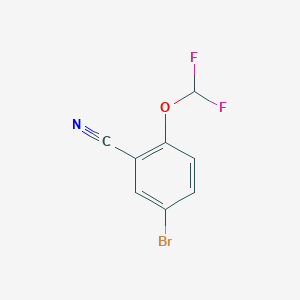

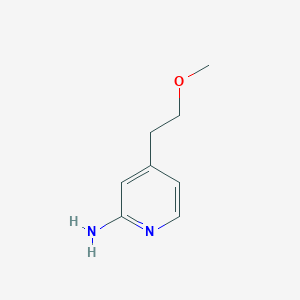

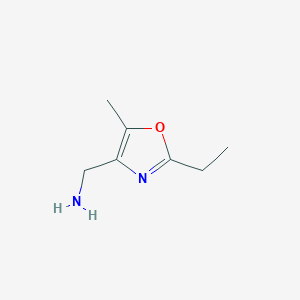

![molecular formula C15H27ClN2O B1459144 Clorhidrato de 2-ciclohexil-1-[(2S)-pirrolidina-2-carbonil]pirrolidina CAS No. 1423017-79-1](/img/structure/B1459144.png)

Clorhidrato de 2-ciclohexil-1-[(2S)-pirrolidina-2-carbonil]pirrolidina

Descripción general

Descripción

2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride, also known as CPHPC, is a cyclic amine compound that has been used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 140°C. CPHPC is a versatile compound that has been used in organic synthesis, as a reagent for organic transformations, and for the preparation of pharmaceuticals.

Aplicaciones Científicas De Investigación

Descubrimiento y desarrollo de fármacos

El anillo pirrolidínico, una estructura central en este compuesto, se utiliza ampliamente en la química medicinal para desarrollar compuestos para el tratamiento de enfermedades humanas. Su naturaleza saturada permite una exploración eficiente del espacio farmacoforo debido a la hibridación sp3, contribuyendo a la estereoquímica de la molécula y aumentando la cobertura tridimensional .

Estudios de inhibición enzimática

Compuestos como el clorhidrato de 2-ciclohexil-1-[(2S)-pirrolidina-2-carbonil]pirrolidina se han evaluado por su actividad inhibitoria sobre las isoenzimas de la anhidrasa carbónica. Estos estudios son cruciales para comprender los mecanismos enzimáticos y desarrollar inhibidores como agentes terapéuticos .

Actividad antimicrobiana

Los derivados de pirrolidina han mostrado una promesa significativa en la actividad antimicrobiana. Se han utilizado para desarrollar nuevos compuestos con posibles propiedades antibacterianas, antifúngicas y antiparasitarias, lo que es esencial en la lucha contra las cepas resistentes a los fármacos .

Neurofarmacología

El andamiaje de pirrolidina es fundamental en la investigación neurofarmacológica. Los compuestos con esta estructura se han investigado por su potencial en el tratamiento de trastornos neurológicos y pueden influir en el diseño de fármacos dirigidos al sistema nervioso central .

Investigación sobre el cáncer

En el ámbito de la oncología, se exploran los compuestos que contienen pirrolidina por sus propiedades anticancerígenas. Su capacidad para interactuar con diversos objetivos biológicos los hace valiosos en la búsqueda de nuevas terapias contra el cáncer .

Tratamiento de enfermedades metabólicas

El anillo pirrolidínico también se encuentra en compuestos que exhiben actividades antihiperglucémicas. Esto es particularmente relevante para el desarrollo de nuevos tratamientos para enfermedades metabólicas como la diabetes .

Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds

Mode of Action

The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and distributed throughout the body . The metabolism and excretion would depend on the specific structure of the compound.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride has several advantages for lab experiments. It is a relatively stable compound that is soluble in water and has a relatively low melting point. It is also relatively easy to synthesize and purify. However, 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride is a relatively expensive compound, and it can be difficult to obtain in large quantities.

Direcciones Futuras

2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride has potential for use in a variety of scientific research applications. Future research could focus on the use of 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride as a reagent for organic transformations, as well as its potential use in the synthesis of pharmaceuticals. Additionally, further research could be conducted to investigate the biochemical and physiological effects of 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride and its potential therapeutic applications. Other potential research directions include exploring the potential of 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride as a drug delivery system, as well as its use in drug discovery and development.

Análisis Bioquímico

Biochemical Properties

2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrolidine ring structure allows it to bind to specific active sites on enzymes, potentially inhibiting or activating their catalytic functions. This interaction can modulate biochemical pathways and affect the overall metabolic processes within cells .

Cellular Effects

The effects of 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, this compound can alter the phosphorylation status of proteins, thereby modulating signal transduction pathways. Additionally, it can affect the transcriptional activity of genes, leading to changes in gene expression profiles and subsequent cellular responses .

Molecular Mechanism

At the molecular level, 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional machinery and subsequent gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, modulating biochemical pathways and improving cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, altering the flow of metabolites through specific pathways. This can lead to changes in energy production, biosynthesis, and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. The distribution of the compound within the body is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows it to interact with specific biomolecules and modulate their activity within distinct cellular environments. The compound’s subcellular distribution can influence its efficacy and specificity in biochemical reactions .

Propiedades

IUPAC Name |

(2-cyclohexylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O.ClH/c18-15(13-8-4-10-16-13)17-11-5-9-14(17)12-6-2-1-3-7-12;/h12-14,16H,1-11H2;1H/t13-,14?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPLONKDJFEYBE-GPFYXIAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCN2C(=O)C3CCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C2CCCN2C(=O)[C@@H]3CCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

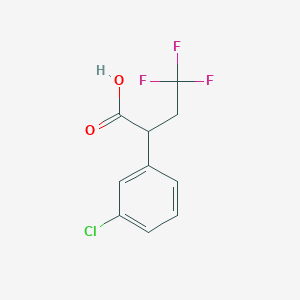

![3,7-Dichloro-1-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B1459065.png)

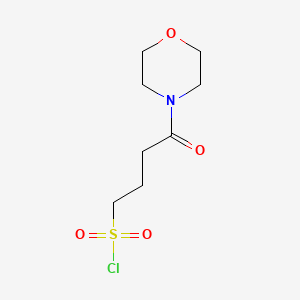

![2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459072.png)

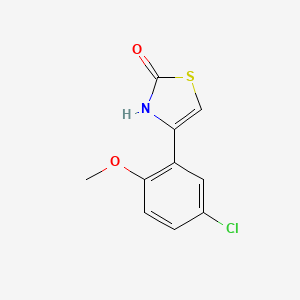

![2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1459083.png)